1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
説明
This compound features a bipiperidine core modified with a 1-methylimidazole-4-sulfonyl group and a 5-(trifluoromethyl)pyridin-2-yloxy substituent. Its structure combines elements known to enhance pharmacokinetic properties: the sulfonyl group improves solubility and metabolic stability, while the trifluoromethyl pyridine moiety increases lipophilicity and target-binding affinity .
特性
IUPAC Name |
2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O3S/c1-26-13-19(25-14-26)32(29,30)28-10-4-16(5-11-28)27-8-6-17(7-9-27)31-18-3-2-15(12-24-18)20(21,22)23/h2-3,12-14,16-17H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOMRQJPROOWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine , with the CAS number 2097934-78-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 473.52 g/mol . The structure features a bipiperidine core, an imidazole ring, and a trifluoromethyl-substituted pyridine, which contribute to its unique biological profile.
| Property | Details |
|---|---|
| IUPAC Name | 2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
| CAS Number | 2097934-78-4 |
| Molecular Weight | 473.52 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Bipiperidine Core : This is typically achieved through the reaction of appropriate piperidine derivatives.
- Sulfonylation : The imidazole ring is sulfonylated using sulfonyl chlorides in the presence of a base.
- Coupling with Pyridine : The trifluoromethyl pyridine derivative is introduced through coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the imidazole and pyridine rings suggests potential interactions with biological systems such as:
- Enzyme inhibition : Compounds with similar structures have shown inhibition against enzymes like cyclooxygenase (COX).
- Receptor modulation : It may act on neurotransmitter receptors or ion channels.
Anticancer Activity
Recent studies have indicated that compounds similar to this bipiperidine derivative exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7, with IC50 values around 25 μM .
- In vivo experiments showed tumor suppression in models treated with these compounds .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .
Study 1: Anticancer Efficacy
A study investigated the efficacy of structurally similar compounds in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with doses correlating to the IC50 values observed in vitro.
Study 2: Antimicrobial Properties
Research focusing on related imidazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL for certain derivatives .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Amine Linkers : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the diamine linker in ’s compound. Sulfonyl groups typically enhance metabolic stability but may reduce membrane permeability compared to amine-linked analogs .
Trifluoromethyl Pyridine vs. Benzene Rings : The 5-(trifluoromethyl)pyridin-2-yloxy group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to simple phenyl or pyridine substituents .
Pharmacological and Analytical Insights
Table 2: Pharmacological Data from Analogous Compounds
- The bipiperidine core may further modulate selectivity .
- Synthetic Challenges : The sulfonyl linkage likely requires careful optimization of reaction conditions (e.g., base selection for SNAr) to avoid side reactions, as seen in ’s synthesis .
Q & A
Basic Research Question
- NMR : 1H/13C NMR to confirm regiochemistry of the bipiperidine and imidazole moieties. For example, coupling constants verify axial/equatorial substituents .
- HPLC : Assess purity (>98%) and detect impurities using C18 columns with UV detection .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C23H25F3N4O3S expected at 499.16) .
How can researchers resolve contradictions in biological activity data across assays?
Advanced Research Question
- Control for impurities : Use HPLC to quantify byproducts (e.g., sulfonyl chloride intermediates) that may interfere with assays .
- Assay standardization : Replicate studies under consistent conditions (pH, temperature, cell lines).
- Dose-response curves : Compare EC50/IC50 values across multiple replicates to identify outliers .
What safety precautions are essential for handling this compound?
Basic Research Question
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and rinse with water .
What strategies elucidate binding modes without crystallographic data?
Advanced Research Question
- Molecular docking : Use AutoDock or Schrödinger to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- SAR analysis : Synthesize analogs (e.g., replacing trifluoromethyl with methyl) to identify critical pharmacophores .
- SPR/ITC : Measure binding kinetics (Ka/Kd) to infer binding site occupancy .
How does the trifluoromethyl group impact physicochemical properties?
Basic Research Question
- Lipophilicity : The CF3 group increases logP, enhancing membrane permeability (e.g., compared to CH3 analogs) .
- Metabolic stability : CF3 reduces oxidative metabolism, prolonging half-life in vitro .
- Electron-withdrawing effects : Stabilizes adjacent ether or sulfonyl groups, affecting reactivity .
What in silico approaches predict metabolic stability?
Advanced Research Question
- CYP450 inhibition assays : Use software like StarDrop or MetaSite to predict cytochrome interactions .
- ADMET prediction : Apply QSAR models to estimate clearance rates or hepatotoxicity risks .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation or glucuronidation) with GLORY or ADMET Predictor .
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